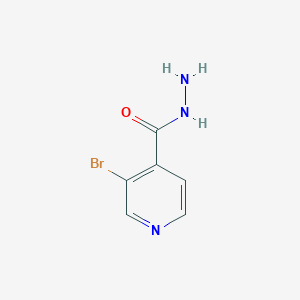
Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl 2-cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is studied for its use as a fungicide and herbicide.
Materials Science: It is explored for its potential in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The exact molecular pathways and targets can vary depending on the specific application and organism.
Comparación Con Compuestos Similares
Ethyl 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Tebuconazole: A fungicide used in agriculture.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C12H12ClN3O2 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
ethyl 3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-10(15-16-11)9-5-4-8(13)6-7(9)2/h4-6H,3H2,1-2H3,(H,14,15,16) |
Clave InChI |
VGNGVIGVJSURBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)





